
3,4-Pentadienoic acid, 2-(diethylamino)-3-ethyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Pentadienoic acid, 2-(diethylamino)-3-ethyl-, methyl ester is an organic compound with the molecular formula C11H19NO2. This compound is part of the ester family, which are derivatives of carboxylic acids where the hydrogen of the hydroxyl group is replaced by an alkyl or aryl group. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pentadienoic acid, 2-(diethylamino)-3-ethyl-, methyl ester typically involves the esterification of 3,4-Pentadienoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to increase the reaction rate.
Catalyst: Common acid catalysts include sulfuric acid or hydrochloric acid.
Solvent: Methanol is used as both the reactant and the solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Pentadienoic acid, 2-(diethylamino)-3-ethyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
3,4-Pentadienoic acid, 2-(diethylamino)-3-ethyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It is used in the production of fragrances, flavorings, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,4-Pentadienoic acid, 2-(diethylamino)-3-ethyl-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which then interacts with biological molecules to exert its effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-methyl-3,4-pentadienoate: This compound is similar in structure but has an ethyl group instead of a diethylamino group.
3,4-Pentadienoic acid, 2-methyl-, ethyl ester: Another similar compound with a different substitution pattern.
Uniqueness
3,4-Pentadienoic acid, 2-(diethylamino)-3-ethyl-, methyl ester is unique due to the presence of the diethylamino group, which can impart different chemical and biological properties compared to its analogs. This structural difference can affect its reactivity, solubility, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
73256-44-7 |
|---|---|
Molekularformel |
C12H21NO2 |
Molekulargewicht |
211.30 g/mol |
InChI |
InChI=1S/C12H21NO2/c1-6-10(7-2)11(12(14)15-5)13(8-3)9-4/h11H,1,7-9H2,2-5H3 |
InChI-Schlüssel |
RMRHIPATFGYXCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C=C)C(C(=O)OC)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


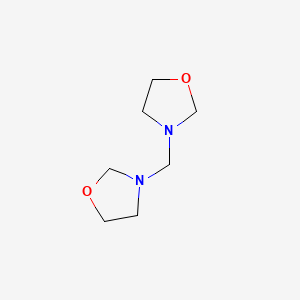


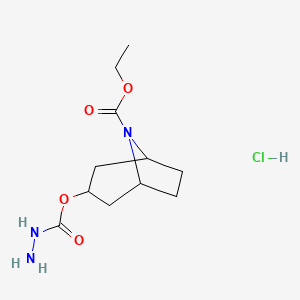

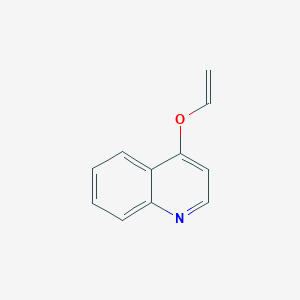

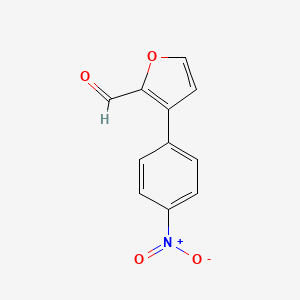
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
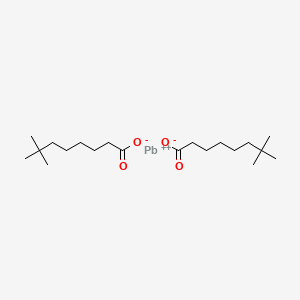
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)


![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
